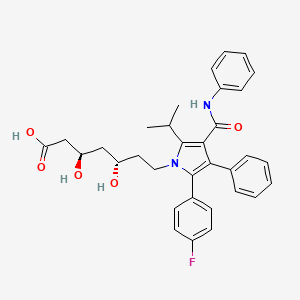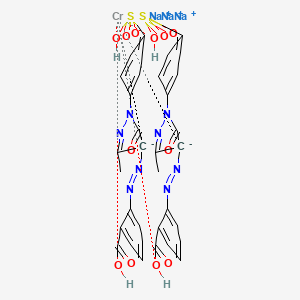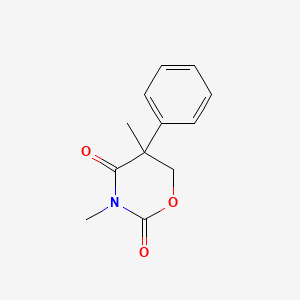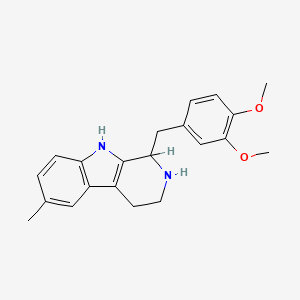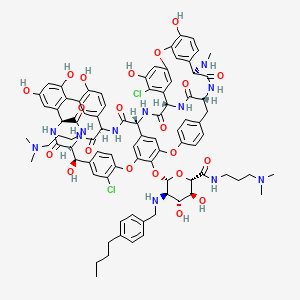
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is a complex organic compound with a unique structure that includes a dibenzo[a,e]cyclooctene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the dibenzo[a,e]cyclooctene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethyl and p-hydroxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 1,2-propanediol moiety: This can be done through etherification reactions, where the hydroxyl groups of 1,2-propanediol react with the dibenzo[a,e]cyclooctene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- depends on its specific application. For example:
Biochemical Interactions: It may interact with specific proteins or enzymes, altering their activity.
Therapeutic Effects: It may modulate signaling pathways involved in inflammation or cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol: A simpler compound with similar hydroxyl groups but lacking the complex aromatic structure.
Dibenzo[a,e]cyclooctene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is unique due to its combination of a dibenzo[a,e]cyclooctene core with a 1,2-propanediol moiety. This unique structure may confer specific properties and reactivity that are not observed in simpler or structurally different compounds.
Eigenschaften
CAS-Nummer |
85850-95-9 |
|---|---|
Molekularformel |
C27H28O4 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
3-[[(10Z)-11-ethyl-10-(4-hydroxyphenyl)-6-tricyclo[10.4.0.04,9]hexadeca-1(16),4(9),5,7,10,12,14-heptaenyl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C27H28O4/c1-2-24-25-6-4-3-5-18(25)7-8-20-15-23(31-17-22(30)16-28)13-14-26(20)27(24)19-9-11-21(29)12-10-19/h3-6,9-15,22,28-30H,2,7-8,16-17H2,1H3/b27-24- |
InChI-Schlüssel |
MQEQHACDJPEWRB-PNHLSOANSA-N |
Isomerische SMILES |
CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)\C4=CC=C(C=C4)O |
Kanonische SMILES |
CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


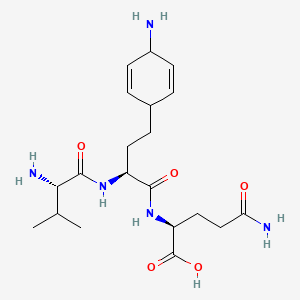
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
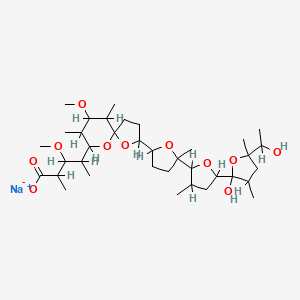
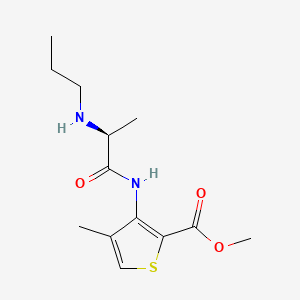
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)


![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
